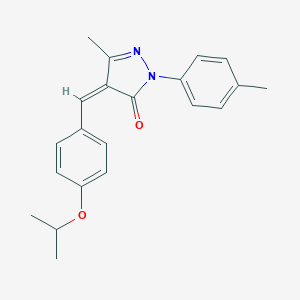![molecular formula C22H21ClN4OS B308389 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308389.png)
3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the benzoxazepine family and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is not yet fully understood. However, it has been proposed that this compound acts by inhibiting the activity of various enzymes involved in cancer cell proliferation and inflammation. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its antiproliferative activity.
Biochemical and Physiological Effects:
3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including topoisomerase II and cyclin-dependent kinases. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] in lab experiments is its high potency against cancer cells. Additionally, this compound has been found to exhibit low toxicity towards normal cells, which makes it a safer alternative to conventional chemotherapy drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]. One of the potential directions is to explore its efficacy in combination with other chemotherapy drugs to enhance its antiproliferative activity. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various inflammatory disorders. Furthermore, the development of more soluble analogs of this compound can improve its bioavailability and make it a more viable option for in vivo studies.
Méthodes De Synthèse
The synthesis of 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with 1,2,4-triazine-3,5-dione to form the desired compound. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the product.
Applications De Recherche Scientifique
3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders.
Propriétés
Formule moléculaire |
C22H21ClN4OS |
|---|---|
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
3-[(2-chlorophenyl)methylsulfanyl]spiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclohexane] |
InChI |
InChI=1S/C22H21ClN4OS/c23-17-10-4-2-8-15(17)14-29-21-24-20-19(26-27-21)16-9-3-5-11-18(16)25-22(28-20)12-6-1-7-13-22/h2-5,8-11,25H,1,6-7,12-14H2 |
Clé InChI |
XPOJGKOMAXHZHH-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl |
SMILES canonique |
C1CCC2(CC1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(2-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[[(E)-(2-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B308306.png)
![(6E)-4-chloro-2-methoxy-6-[[2-[5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308308.png)

![4-Bromo-3-{3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308311.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308312.png)
![4-[(E)-(2-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one](/img/structure/B308314.png)
![4-[(Z)-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B308316.png)
![{2-methoxy-6-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B308317.png)
![1-[6-(2-propoxynaphthalen-1-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308319.png)

![5-fluoro-3'-[(2-fluorobenzyl)sulfanyl]-1,3,6',7'-tetrahydrospiro(2H-indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one](/img/structure/B308321.png)
![3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
![3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308327.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)